molecular formula C18H20FN7O2S B10871848 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B10871848
M. Wt: 417.5 g/mol
InChI Key: BHJAQNLDHFWGKM-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via electrophilic aromatic substitution reactions, using fluorobenzene derivatives.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbothioamide group, converting it to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated intermediates, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the purine ring.

    Reduced Derivatives: Amines and other reduced forms of the carbothioamide group.

    Substituted Derivatives: Compounds with different substituents on the piperazine and fluorophenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It may be utilized in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it valuable in biochemical studies.

    Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Therapeutic Applications: It may have therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: It may be employed in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide: Similar structure but lacks the fluorine atom.

    4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-chlorophenyl)piperazine-1-carbothioamide: Similar structure but contains a chlorine atom instead of fluorine.

    4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-methylphenyl)piperazine-1-carbothioamide: Similar structure but contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide imparts unique properties to the compound, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C18H20FN7O2S

Molecular Weight

417.5 g/mol

IUPAC Name

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H20FN7O2S/c1-23-14-13(15(27)24(2)18(23)28)21-16(22-14)25-7-9-26(10-8-25)17(29)20-12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,29)(H,21,22)

InChI Key

BHJAQNLDHFWGKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)F

Origin of Product

United States

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